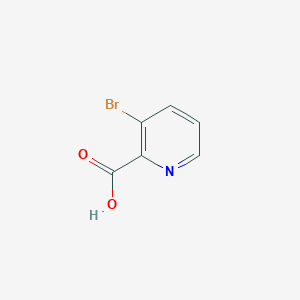

3-Bromopyridine-2-carboxylic Acid

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de GSK 9027 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

GSK 9027 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : GSK 9027 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes : Les réactions impliquent généralement des réactifs tels que des agents oxydants, des agents réducteurs et des catalyseurs dans des conditions de température et de pression contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés

Applications de la recherche scientifique

GSK 9027 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur des glucocorticoïdes et ses interactions avec d'autres molécules.

Biologie : Employé dans la recherche pour comprendre les voies biologiques et les mécanismes impliquant le récepteur des glucocorticoïdes.

Médecine : Investigated pour ses effets thérapeutiques potentiels dans des affections liées à l'inflammation et à la réponse immunitaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur des glucocorticoïdes

Mécanisme d'action

GSK 9027 exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaireCette interaction conduit à la modulation de l'expression génique, entraînant des effets anti-inflammatoires et immunosuppresseurs .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromopyridine-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. Notably, it is utilized in the development of:

- Antimicrobial Agents : Compounds derived from this compound have shown effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Drugs : Its derivatives are being researched for their potential to reduce inflammation and pain.

- Anticancer Agents : Studies indicate that certain derivatives exhibit cytotoxic properties against cancer cell lines.

Case Study: Synthesis of Antimicrobial Agents

A recent study synthesized a series of this compound derivatives and evaluated their antimicrobial activity. The results demonstrated significant inhibition of bacterial growth, suggesting potential for new antibiotic development .

Agrochemical Applications

In agrochemistry, this compound is valued for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for creating selective herbicides.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Herbicide A | This compound derivative | Weed control | High |

| Fungicide B | This compound derivative | Fungal infection prevention | Moderate |

Material Science Applications

This compound is also used in material science, particularly in the synthesis of polymers and coordination compounds. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and catalysis.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .

Analytical Applications

In analytical chemistry, this compound is employed as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other compounds due to its distinct spectral properties.

Data Table: Analytical Methods

| Method Type | Application | Detection Limit |

|---|---|---|

| HPLC | Separation of pharmaceutical compounds | 0.1 µg/mL |

| UV-Vis Spectroscopy | Quantification of active ingredients | 0.05 µg/mL |

Mécanisme D'action

GSK 9027 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptorThis interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects .

Comparaison Avec Des Composés Similaires

GSK 9027 est unique par rapport aux autres agonistes du récepteur des glucocorticoïdes en raison de sa nature non stéroïdienne et de son activité agoniste partielle. Parmi les composés similaires, on trouve :

Dexaméthasone : Un agoniste puissant du récepteur des glucocorticoïdes avec de forts effets anti-inflammatoires.

Acétate de cortisone : Un analogue synthétique de l'hormone cortisone naturelle possédant des propriétés anti-inflammatoires et immunomodulatrices.

Finerenone : Un antagoniste sélectif non stéroïdien du récepteur des minéralocorticoïdes avec une excellente sélectivité par rapport au récepteur des glucocorticoïdes

L'activité agoniste partielle et la structure non stéroïdienne de GSK 9027 en font un outil précieux pour la recherche, offrant des informations sur la fonction du récepteur des glucocorticoïdes et les applications thérapeutiques potentielles .

Activité Biologique

3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 202.007 g/mol. Its structure includes a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring, which contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential use in treating inflammatory diseases .

3. Neuropharmacological Potential

This compound has been investigated for its neuropharmacological effects. It was identified as a potential candidate for developing cocaine antagonists, as it can block the binding of cocaine to the dopamine transporter without affecting dopamine uptake significantly . This property may provide therapeutic avenues for treating cocaine addiction.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target proteins .

- Supramolecular Interactions : The compound forms supramolecular structures through O–H···N hydrogen bonds, which may stabilize its active conformations in biological systems .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of various pyridine derivatives, including this compound, revealed that it possesses significant inhibitory effects on Mycobacterium tuberculosis. The study employed various concentrations of the compound and assessed its efficacy using standard microbiological techniques .

Case Study 2: Inhibition of Cytokine Production

In another study focusing on inflammation, researchers treated activated macrophages with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.007 g/mol |

| CAS Number | 30683-23-9 |

| Biological Activities | Antimicrobial, Anti-inflammatory, Neuropharmacological |

| Mechanism of Action | Hydrogen bonding, Supramolecular interactions |

Q & A

Basic Research Questions

Q. How is 3-bromopyridine-2-carboxylic acid synthesized and purified for laboratory use?

Methodological Answer: The synthesis typically involves bromination of pyridine-2-carboxylic acid derivatives or cross-coupling reactions. For purification, recrystallization from ethanol/water mixtures is common. High-purity grades (>95.0% by HPLC) are achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Purity verification requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR: H and C NMR in DMSO-d identify functional groups (e.g., carboxylic proton at δ 13.5 ppm, aromatic protons at δ 7.5–8.5 ppm).

- X-ray Crystallography: Single-crystal analysis reveals monoclinic space group with unit cell parameters Å, Å, Å. Refinement parameters: , .

- FT-IR: Carboxylic O-H stretch (~2500–3300 cm), C=O stretch (~1680 cm), and C-Br vibration (~650 cm) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use in a fume hood to avoid inhalation of dust.

- Storage: Keep in a cool, dry place (<25°C) in airtight containers. Avoid exposure to moisture to prevent hydrolysis.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Safety data align with irritant classification (R36/37/38) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its supramolecular aggregation?

Methodological Answer: X-ray studies reveal intermolecular hydrogen bonding between the carboxylic -OH and pyridine nitrogen, forming dimers. Halogen bonding (C-Br···O=C) further stabilizes the crystal lattice. Computational tools like CrystalExplorer can quantify interaction energies (e.g., dimer stabilization ~25 kJ/mol) .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anti-mycobacterial Assays: Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (IC values reported).

- Structure-Activity Relationship (SAR): Modify the bromine position (e.g., 2- vs. 3-bromo isomers) and test activity. Derivatives with electron-withdrawing groups show enhanced potency .

- Cytotoxicity Screening: Use VERO cells to assess selectivity indices (SI = IC cytotoxicity / IC activity) .

Q. How can molecular dynamics (MD) simulations predict the stability of this compound in solution?

Methodological Answer:

- Force Fields: AMBER or CHARMM parameters model Br and carboxylic acid interactions.

- Solvent Models: Explicit water (TIP3P) or DMSO simulations (20 ns trajectories) assess conformational stability. Radial distribution functions (RDFs) quantify hydrogen-bonding dynamics between solute and solvent .

- Key Outputs: Solubility predictions via free energy calculations (e.g., ΔG ≈ -15 kcal/mol in water) .

Propriétés

IUPAC Name |

3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDIRPOTVAODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365990 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-23-9 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.